1,4-DI(1-Adamantyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1,4-DI(1-Adamantyl)-1H-pyrazole-3-carboxylic acid: is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of adamantyl groups into the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI(1-Adamantyl)-1H-pyrazole-3-carboxylic acid typically involves the adamantylation of pyrazoles. One common method includes the reaction of pyrazoles with 1-adamantanol in the presence of a mixture of phosphoric and acetic acids. The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1,4-DI(1-Adamantyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The adamantyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-DI(1-Adamantyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-DI(1-Adamantyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The adamantyl groups enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DI(1-Adamantyl)-1H-pyrazole-3-carboxylic acid
- 1,4-DI(1-Adamantyl)-1H-pyrazole-5-carboxylic acid
- 1,4-DI(1-Adamantyl)-1H-imidazole-3-carboxylic acid
Uniqueness
1,4-DI(1-Adamantyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the adamantyl groups, which imparts distinct chemical and biological properties. Its stability and rigidity make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H32N2O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,4-bis(1-adamantyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C24H32N2O2/c27-22(28)21-20(23-7-14-1-15(8-23)3-16(2-14)9-23)13-26(25-21)24-10-17-4-18(11-24)6-19(5-17)12-24/h13-19H,1-12H2,(H,27,28) |
InChI Key |
FBNJJEDPSHLHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN(N=C4C(=O)O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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